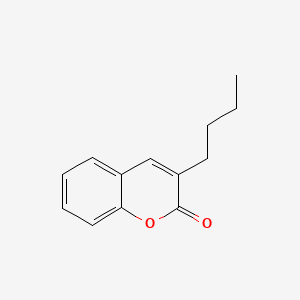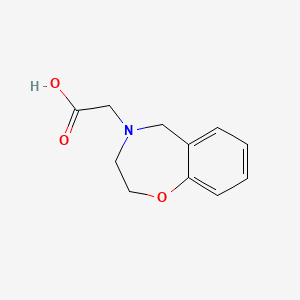
1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an isopropyl group at the first position and hydroxyl groups at the sixth and seventh positions of the dihydroisoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline core . Another method involves the reaction of homoveratrylamine with aliphatic nitro compounds in polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl groups at the sixth and seventh positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Isoquinoline-1,3-dione derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, derivatives of isoquinoline have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is important in cancer immunotherapy .
Comparación Con Compuestos Similares
1-Isopropyl-3,4-dihydroisoquinoline-6,7-diol can be compared with other similar compounds in the isoquinoline family:
1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: This compound has methoxy groups instead of hydroxyl groups, which can affect its reactivity and biological activity.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: The presence of a methyl group at the first position and methoxy groups at the sixth and seventh positions makes this compound structurally similar but with different chemical properties.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-propan-2-yl-3,4-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C12H15NO2/c1-7(2)12-9-6-11(15)10(14)5-8(9)3-4-13-12/h5-7,14-15H,3-4H2,1-2H3 |
Clave InChI |
BGWWZJVIBUPAAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NCCC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


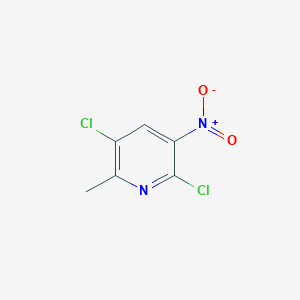



![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)
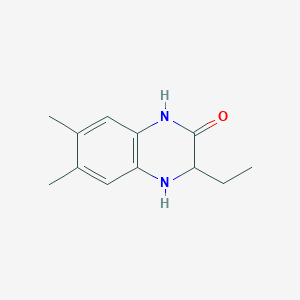
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)
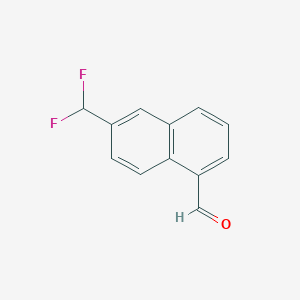
![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)


